silver;1-ethynyl-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynylanisole typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethynylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions, leading to the formation of functionalized cyclopentenes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium azide and arylboronic acids can be used in the presence of copper catalysts.
Cycloaddition Reactions: Cyclopropylmethylsilanes and other dipolarophiles are used under specific conditions to achieve cycloaddition.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of 4-ethynylanisole.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Cycloaddition Reactions: Functionalized cyclopentenes and other cyclic compounds are formed.
Wissenschaftliche Forschungsanwendungen
4-ethynylanisole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethynylanisole involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions to form new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures through the interaction of the ethynyl group with dipolarophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetylene: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but has a hydroxyl group instead of a methoxy group.
4-Ethynylbenzoic Acid: Similar structure but has a carboxyl group instead of a methoxy group.
Uniqueness
4-ethynylanisole is unique due to the presence of both methoxy and ethynyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
114912-82-2 | |
Molekularformel |
C9H7AgO |
Molekulargewicht |
239.02 g/mol |
IUPAC-Name |
silver;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Ag/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
InChI-Schlüssel |
NQWVPPHSBTXROH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#[C-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.